molecular formula C16H20N4 B12229375 4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine

4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine

Cat. No.: B12229375
M. Wt: 268.36 g/mol
InChI Key: KQBVDEOCWFIOGY-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidine ring substituted with a benzylpiperazine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine typically involves the reaction of 4-benzylpiperazine with a suitable pyrimidine precursor. One common method is the reductive amination of 4-benzylpiperazine with a pyrimidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants through a reactor under optimized conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyl group in the piperazine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Electrophilic reagents such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylpiperazine moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5-methylpyrimidine

InChI

InChI=1S/C16H20N4/c1-14-11-17-13-18-16(14)20-9-7-19(8-10-20)12-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3

InChI Key

KQBVDEOCWFIOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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